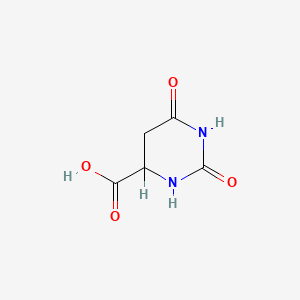

Dihydroorotic acid

描述

二氢乳清酸是一种有机化合物,在嘧啶核苷酸的生物合成中起着至关重要的作用。它是嘧啶从头合成途径中的一个中间体,而嘧啶是核酸的重要组成部分。 该化合物以其分子式 C5H6N2O4 为特征,并以其参与各种代谢过程而闻名 .

准备方法

合成路线和反应条件: 二氢乳清酸可以通过乳清酸的还原合成。该过程通常涉及在受控条件下使用如硼氢化钠 (NaBH4) 等还原剂。 反应在水溶液中进行,产物通过结晶分离 .

工业生产方法: 在工业环境中,二氢乳清酸通过酶促方法生产。二氢乳清酸脱氢酶催化二氢乳清酸转化为乳清酸,然后进一步加工以获得二氢乳清酸。 这种方法因其效率和特异性而受到青睐 .

化学反应分析

Chemical Reactions Involving Dihydroorotic Acid

This compound undergoes several important chemical reactions, primarily catalyzed by specific enzymes that facilitate its conversion to other compounds in the pyrimidine biosynthesis pathway.

Oxidation to Orotate

One of the key reactions involving this compound is its oxidation to orotate, catalyzed by the enzyme dihydroorotate dehydrogenase (DHOD). This reaction is essential in the de novo synthesis of pyrimidines and can be represented as follows:

This reaction involves the transfer of electrons from dihydroorotate to a quinone or flavin mononucleotide (FMN) cofactor, resulting in the formation of orotate and hydrogen peroxide as byproducts .

Interconversion with Carbamoyl Aspartate

This compound is also involved in reversible reactions with carbamoyl aspartate, catalyzed by dihydroorotase (DHO). The reaction can be represented as:

This reaction highlights the role of dihydroorotate in the synthesis and interconversion pathways essential for nucleotide metabolism .

Hydrolysis Reactions

This compound can undergo hydrolysis, leading to various products depending on the conditions and catalysts present. For instance:

This reaction emphasizes the versatility of this compound as a substrate for different enzymatic pathways .

Dihydroorotate Dehydrogenase Mechanism

The mechanism by which dihydroorotate dehydrogenase catalyzes the oxidation of dihydroorotate involves several steps:

-

Proton Abstraction : A proton is abstracted from C5 of dihydroorotate.

-

Hydride Transfer : The hydride equivalent is transferred from C6 of dihydroorotate to N5 of FMN.

-

Formation of Orotate : The final product, orotate, is formed along with hydrogen peroxide .

The free energy barriers for these steps have been calculated using quantum mechanical/molecular mechanical simulations, indicating a stepwise mechanism with distinct transition states .

Dihydroorotase Mechanism

The reaction catalyzed by dihydroorotase involves:

-

Nucleophilic Attack : A hydroxide bridge forms between two divalent cations (e.g., zinc) at the active site, facilitating nucleophilic attack on the carbonyl carbon of carbamoyl aspartate.

-

Product Formation : The reaction leads to the formation of dihydroorotate and water, showcasing the enzyme's critical role in nucleotide biosynthesis .

科学研究应用

Cancer Therapy

Role in Cancer Cell Proliferation

Dihydroorotic acid is pivotal in the rapid proliferation of cancer cells due to its involvement in pyrimidine nucleotide synthesis. Increased levels of dihydroorotate dehydrogenase (DHODH) have been observed in various cancer types, suggesting that targeting this enzyme could inhibit tumor growth. Inhibitors of DHODH have shown promise in preclinical studies for treating cancers such as neuroblastoma and leukemia.

- Case Study: H-006 and NPD723

Recent research identified H-006 as a potent inhibitor of DHODH that significantly suppresses cancer cell growth. NPD723, which is metabolized to H-006 within cells, was shown to induce differentiation in myeloid cells and inhibit growth in HL-60 leukemia cells. The study highlighted that treatment with H-006 leads to an accumulation of this compound, indicating a potential feedback mechanism that enhances the efficacy of DHODH inhibitors .

Immunosuppressive Agents

Therapeutic Applications

This compound derivatives have been explored for their immunosuppressive properties, particularly in autoimmune diseases. Compounds like leflunomide and brequinar are known DHODH inhibitors that exhibit immunosuppressive effects.

- Clinical Relevance

Leflunomide is widely used in treating rheumatoid arthritis and multiple sclerosis by inhibiting lymphocyte proliferation through the depletion of pyrimidine nucleotides. This mechanism underscores the therapeutic potential of this compound derivatives in managing autoimmune conditions .

Infectious Disease Management

Antiviral Properties

The inhibition of DHODH has also been investigated as a strategy against various pathogens, including viruses such as Helicobacter pylori and Plasmodium falciparum. The disruption of pyrimidine synthesis can impede viral replication.

- Case Study: Antiviral Screening

In vitro studies have demonstrated that certain dihydroorotate derivatives exhibit antiviral activity against flaviviruses and pestiviruses. By screening libraries of compounds, researchers identified promising candidates that could serve as novel antiviral agents targeting DHODH .

Diagnostic Applications

Biomarker Potential

Dihydroorotate levels and DHODH activity have been proposed as potential biomarkers for cancer diagnosis and prognosis. Elevated DHODH activity has been correlated with increased tumor aggressiveness and poor patient outcomes.

- Research Findings

A novel fluorescence assay developed for measuring DHODH activity indicated significantly higher levels in cancerous tissues compared to normal tissues. This assay could facilitate early detection and monitoring of therapeutic responses in cancer patients .

Summary Table: Applications of this compound

| Application Area | Description | Key Compounds | Clinical Relevance |

|---|---|---|---|

| Cancer Therapy | Inhibition of tumor growth via DHODH targeting | H-006, NPD723 | Promising results in leukemia models |

| Immunosuppressive Agents | Management of autoimmune diseases through lymphocyte proliferation inhibition | Leflunomide, Brequinar | Effective in rheumatoid arthritis |

| Infectious Disease Management | Antiviral activity against specific pathogens | Various derivatives | Potential new antiviral therapies |

| Diagnostic Applications | Biomarker for cancer diagnosis via DHODH activity measurement | - | Early detection and monitoring |

作用机制

二氢乳清酸主要通过其在嘧啶生物合成途径中的作用发挥作用。二氢乳清酸脱氢酶催化二氢乳清酸转化为乳清酸,这是合成尿苷单磷酸 (UMP) 的关键步骤。 这条途径对于生产核苷酸至关重要,而核苷酸是 DNA 和 RNA 的构建模块 .

分子靶标和途径:

二氢乳清酸脱氢酶: 催化二氢乳清酸转化为乳清酸的主要酶.

嘧啶生物合成途径: 二氢乳清酸参与的代谢途径.

相似化合物的比较

二氢乳清酸可以与嘧啶生物合成途径中的其他类似化合物进行比较:

乳清酸: 二氢乳清酸的氧化形式,参与相同的生物合成途径.

二氢乳清酸: 二氢乳清酸的还原形式,也是嘧啶生物合成途径中的一个中间体.

尿苷单磷酸 (UMP): 二氢乳清酸参与的途径的最终产物.

独特性: 二氢乳清酸因其在嘧啶生物合成途径中作为中间体的特定作用而具有独特性。 它能够进行各种化学反应,并参与重要的生物过程,使其成为研究和工业应用中极具吸引力的化合物 .

生物活性

Dihydroorotic acid (DHO) is a significant compound in the biosynthesis of pyrimidines, playing a crucial role in cellular metabolism and various biological processes. This article explores the biological activity of DHO, particularly focusing on its enzymatic functions, implications in disease states, and potential therapeutic applications.

Overview of this compound

This compound is an intermediate in the de novo synthesis pathway of pyrimidine nucleotides. It is produced from carbamoyl phosphate and aspartate, and subsequently converted to orotic acid by dihydroorotate dehydrogenase (DHODH), an enzyme located in the inner mitochondrial membrane. This conversion is essential for the synthesis of nucleotides necessary for DNA and RNA production.

Enzymatic Activity

Dihydroorotate Dehydrogenase (DHODH)

DHODH catalyzes the oxidation of DHO to orotate, utilizing coenzyme Q as an electron acceptor. This reaction is pivotal for cellular proliferation, especially in rapidly dividing cells such as cancer cells.

Enzyme Assays

Recent studies have developed sensitive assays to measure DHODH activity in various biological samples. For instance, a fluorescence assay demonstrated significantly higher DHODH activity in HeLa cells compared to fibroblasts, suggesting a correlation between DHODH activity and cellular proliferation rates . The specific activities measured were:

| Cell Type | DHODH Activity (pmol/10^5 cells/h) |

|---|---|

| HeLa | 340 ± 25.9 |

| Fibroblasts | 54.1 ± 7.40 |

This indicates that cancerous cells may rely more heavily on the pyrimidine biosynthesis pathway, highlighting DHODH as a potential target for cancer therapies.

Clinical Implications

Miller Syndrome Case Study

Miller syndrome, characterized by mutations in the DHODH gene, leads to a deficiency in DHODH activity. A notable case involved a 4-year-old patient with significantly elevated plasma DHO levels, confirming functional DHODH deficiency . Despite high DHO levels, orotic acid was undetectable in plasma, complicating metabolic diagnosis. This case underscores the importance of DHO as a biomarker for metabolic disorders related to pyrimidine metabolism.

Potential Therapeutic Applications

Inhibition of DHODH

Given its central role in pyrimidine synthesis, DHODH has emerged as a promising drug target. Inhibitors such as teriflunomide have shown efficacy in treating autoimmune diseases by modulating immune responses through pyrimidine depletion . Additionally, recent research indicates that DHODH inhibitors may possess anti-cancer properties by disrupting nucleotide synthesis in rapidly proliferating tumor cells .

The inhibition of DHODH leads to reduced levels of uridine triphosphate (UTP), which is crucial for RNA synthesis and cell proliferation. This mechanism has been explored in various cancer cell lines, demonstrating that targeting DHODH can effectively impede tumor growth.

Research Findings and Future Directions

Recent studies have highlighted the multifaceted roles of DHODH beyond pyrimidine biosynthesis. It has been implicated in processes such as cellular metabolism, growth signaling, and apoptosis . The ongoing exploration of natural and synthetic DHODH inhibitors could pave the way for novel therapeutic strategies against cancer and other proliferative diseases.

属性

IUPAC Name |

2,6-dioxo-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIVEPVSAGBUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861839 | |

| Record name | 4,5-Dihydroorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,5-Dihydroorotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

155-54-4, 6202-10-4 | |

| Record name | (±)-Dihydroorotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroorotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Dihydroorotic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROOROTIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LRK7UX5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Dihydroorotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。